N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine is a chemical compound that belongs to the class of diamines It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 1-methylcyclohexylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine depend on the specific reaction and conditions used. For example, oxidation reactions may yield amine oxides, while reduction reactions may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology: In biological research, the compound is investigated for its potential as a building block for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal ions to form active catalytic species. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular pathways involved can vary depending on the context and the specific interactions of the compound.
Comparación Con Compuestos Similares
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’-Dimethylcyclohexane-1,2-diamine: This compound has similar structural features but differs in the substitution pattern on the nitrogen atoms.
N,N’-Diethylethane-1,2-diamine: This compound has ethyl groups instead of cyclohexyl groups, leading to different chemical and physical properties.
The uniqueness of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
88653-66-1 |
---|---|
Fórmula molecular |
C16H32N2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
N,N'-bis(1-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H32N2/c1-15(9-5-3-6-10-15)17-13-14-18-16(2)11-7-4-8-12-16/h17-18H,3-14H2,1-2H3 |
Clave InChI |
KXIJFCXCHHSZHN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)NCCNC2(CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.